3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole
Overview
Description
The compound “3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole” is likely to be a nitrogen-containing heterocyclic compound due to the presence of the indole and piperidine rings. The trifluoromethyl group attached to the indole ring could potentially increase the compound’s lipophilicity and metabolic stability .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole and piperidine rings in separate steps, followed by their connection via a suitable reaction. The trifluoromethyl group could be introduced using various methods of carbon-fluorine bond formation .Molecular Structure Analysis
The molecular formula of this compound would be C16H16F3N2, based on the presence of one indole ring, one piperidine ring, and one trifluoromethyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and piperidine rings, as well as the trifluoromethyl group. The indole ring is electron-rich and could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a piperidin-4-yl side chain have been designed as akt inhibitors . AKT, also known as Protein Kinase B (PKB), plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Mode of Action
Akt inhibitors typically work by binding to the atp-binding pocket of the enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets .
Biochemical Pathways
This pathway is critical for cell survival and proliferation, and its inhibition can lead to reduced cell growth and induced apoptosis .
Pharmacokinetics
A compound with a similar structure was reported to show high metabolic stability in human liver microsomes , which could suggest good bioavailability.
Result of Action
Akt inhibitors, in general, can inhibit the cellular phosphorylation of akt effectively and induce apoptosis of cells .
properties
IUPAC Name |
3-piperidin-4-yl-5-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2/c15-14(16,17)10-1-2-13-11(7-10)12(8-19-13)9-3-5-18-6-4-9/h1-2,7-9,18-19H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQXIGNKCSZMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652942 | |
Record name | 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole | |
CAS RN |
959236-45-4 | |
Record name | 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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